![molecular formula C27H27N3O7 B5591630 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid](/img/structure/B5591630.png)
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzazepine core, a furan ring, and a piperazine moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid typically involves multiple steps, starting with the preparation of the benzazepine core. This can be achieved through a series of cyclization reactions, followed by the introduction of the furan and piperazine groups via nucleophilic substitution and coupling reactions. The final step involves the formation of the oxalic acid salt, which can be accomplished through acid-base reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological processes and interactions, particularly those involving neurotransmitter systems.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid involves its interaction with specific molecular targets and pathways. The benzazepine core is known to interact with neurotransmitter receptors, while the furan and piperazine groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various physiological processes, such as signal transduction and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
- 1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;hydrochloride
- 1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;phosphate
Uniqueness
1-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the oxalic acid salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3.C2H2O4/c29-24(18-26-13-15-27(16-14-26)25(30)23-10-5-17-31-23)28-21-8-3-1-6-19(21)11-12-20-7-2-4-9-22(20)28;3-1(4)2(5)6/h1-10,17H,11-16,18H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVXAJPRVLFFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C(=O)C5=CC=CO5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B5591548.png)
![1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5591556.png)
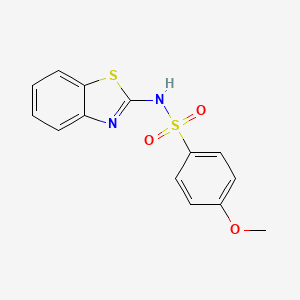
![(E)-N-[(E)-(3-iodophenyl)methylideneamino]fluoren-9-imine](/img/structure/B5591565.png)
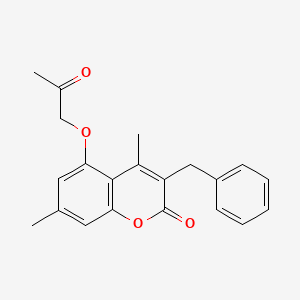
![5,6,7-TRIMETHYL-N,N-BIS(PROP-2-EN-1-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE](/img/structure/B5591581.png)
![(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B5591583.png)
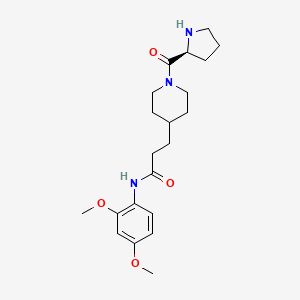
![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)
![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591605.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
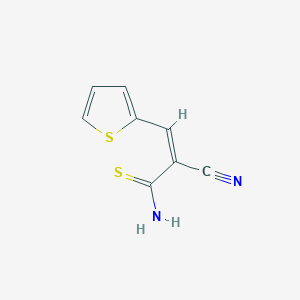
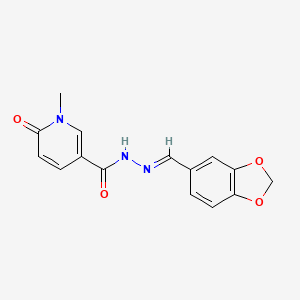
![N-(2,4-DIMETHOXYPHENYL)-N-({N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5591642.png)
